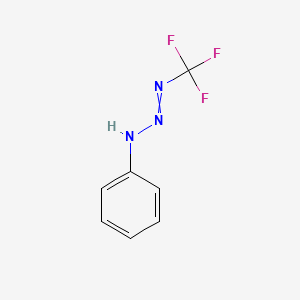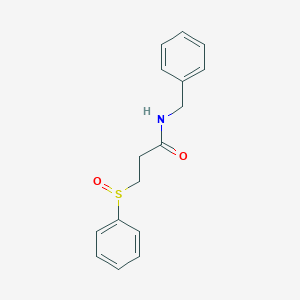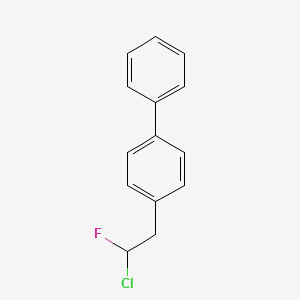
4-(2-Chloro-2-fluoroethyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a 2-chloro-2-fluoroethyl substituent. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl typically involves the reaction of biphenyl with 2-chloro-2-fluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of 4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The biphenyl core can be oxidized to form biphenyl derivatives with additional functional groups.
Reduction Reactions: The compound can be reduced to form biphenyl derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out under reflux conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield biphenyl derivatives with different substituents, while oxidation reactions may yield biphenyl derivatives with additional oxygen-containing functional groups.
科学研究应用
4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies involving the interaction of biphenyl derivatives with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-Chloro-4-[(2-chloro-2-fluoroethyl)sulfanyl]benzene
- 2-Chloro-2-fluoroethyl methanesulfonate
Uniqueness
4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination of substituents imparts unique chemical properties to the compound, making it valuable for various scientific research applications.
属性
CAS 编号 |
123133-15-3 |
|---|---|
分子式 |
C14H12ClF |
分子量 |
234.69 g/mol |
IUPAC 名称 |
1-(2-chloro-2-fluoroethyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H12ClF/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2 |
InChI 键 |
XQCREYOHZPFFNL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


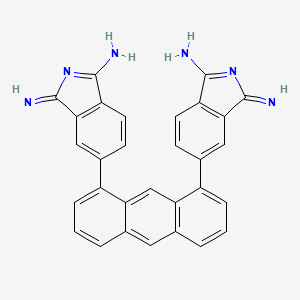
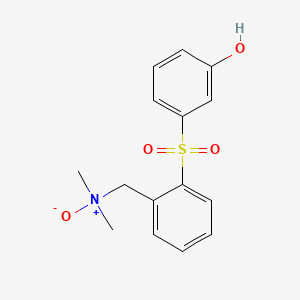
![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)

oxophosphanium](/img/structure/B14287657.png)
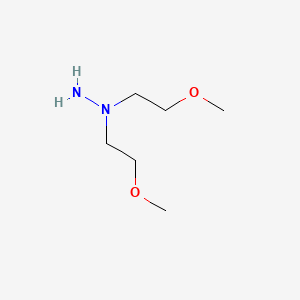
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)
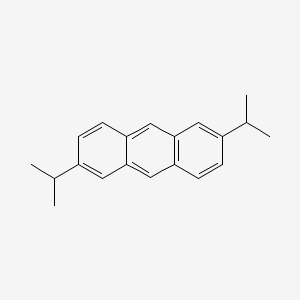

![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
